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Compound of Interest

Compound Name: GSK864

Cat. No.: B607869 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two targeted therapies for isocitrate

dehydrogenase 1 (IDH1)-mutant Acute Myeloid Leukemia (AML): GSK864 and ivosidenib (AG-

120). This document summarizes their mechanisms of action, preclinical and clinical data, and

relevant experimental protocols to inform research and development efforts.

Introduction
Mutations in the IDH1 gene are found in approximately 6% to 10% of patients with AML and

represent a key driver of oncogenesis in this subset of the disease. These mutations lead to the

production of the oncometabolite D-2-hydroxyglutarate (2-HG), which disrupts cellular

metabolism and epigenetic regulation, ultimately blocking myeloid differentiation. Both GSK864
and ivosidenib are small molecule inhibitors that target the mutant IDH1 enzyme, aiming to

reduce 2-HG levels and restore normal cellular differentiation. Ivosidenib (marketed as

TIBSOVO®) is an FDA-approved therapy for IDH1-mutant AML, while GSK864 is a preclinical

candidate.

Mechanism of Action
Both GSK864 and ivosidenib are inhibitors of the mutant IDH1 enzyme. However, they exhibit

different binding mechanisms.
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GSK864 is an allosteric inhibitor. It binds to a site distinct from the enzyme's active site,

inducing a conformational change that locks the enzyme in an inactive state. This allosteric

mechanism allows for the inhibition of various clinically relevant IDH1 mutants.

Ivosidenib (AG-120) is a selective inhibitor that targets the mutant form of the IDH1 enzyme.

By binding to the mutant IDH1, it blocks the conversion of alpha-ketoglutarate (α-KG) to 2-

HG. Ivosidenib has been shown to inhibit selected IDH1 R132 mutants at much lower

concentrations than wild-type IDH1 in vitro.
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Caption: Signaling pathway of mutant IDH1 in AML and points of intervention by GSK864 and

ivosidenib.

Preclinical Data Comparison
Direct comparative preclinical studies between GSK864 and ivosidenib are not readily

available in the public domain. However, data from independent studies are summarized below.
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Parameter GSK864
Ivosidenib (AG-
120)

Reference

Target
Allosteric inhibitor of

mutant IDH1

Selective inhibitor of

mutant IDH1

IC₅₀ (R132C)

8.8 nM (GSK864), 9

nM (GSK321, related

compound)

Data not specified, but

potent against R132C

IC₅₀ (R132H)

15.2 nM (GSK864), 15

nM (GSK321, related

compound)

Potent against R132H

IC₅₀ (R132G) 16.6 nM Data not specified

Cellular 2-HG

Inhibition (EC₅₀)

320 nM (in HT1080

cells)

96% reduction at 0.5

µM in primary mIDH1

AML samples

In Vitro Efficacy

Induces granulocytic

differentiation in

primary IDH1-mutant

AML cells.

Induces differentiation

of primary mIDH1-

R132H and mIDH1-

R132C blast cells.

In Vivo Efficacy

Reduces leukemic

blasts in AML

xenograft models.

Reduces tumor 2-HG

levels in a xenograft

mouse model.

Pharmacokinetics

Maintained significant

concentrations in

peripheral blood of

mice for up to 24

hours after

intraperitoneal

administration.

Well-absorbed with

low clearance and a

moderate to long

terminal half-life (5.3-

18.5 hours) in animal

models.
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As GSK864 is a preclinical compound, no clinical data is available. Ivosidenib, being an

approved drug, has extensive clinical trial data.

Parameter Ivosidenib (AG-120) Reference

Monotherapy

(Relapsed/Refractory AML)

Overall response rate: 41.6%;

Complete Remission (CR) +

CR with partial hematologic

recovery (CRh): 30.4%; CR:

21.6%. Median duration of CR:

9.3 months.

Combination with Azacitidine

(Newly Diagnosed AML, unfit

for intensive chemo)

Median Overall Survival (OS):

24.0 - 29.3 months (vs. 7.9

months with placebo +

azacitidine). CR rate: 47% (vs.

15% with placebo +

azacitidine).

Safety Profile

Common adverse events

include differentiation

syndrome, QTc interval

prolongation, nausea, fatigue,

and dyspnea.

Experimental Protocols
In Vitro Enzyme Inhibition Assay (General Protocol)
A high-throughput biochemical screen can be used to identify inhibitors of mutant IDH1.
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Caption: General workflow for an in vitro enzyme inhibition assay.

Methodology:

Enzyme Preparation: Recombinant mutant IDH1 (e.g., R132H, R132C) is expressed and

purified.

Assay Reaction: The assay is typically performed in a multi-well plate format. The reaction

mixture contains the mutant IDH1 enzyme, the test compound (GSK864 or ivosidenib) at

various concentrations, and the substrates α-ketoglutarate (α-KG) and NADPH.

Detection: The enzyme's activity is monitored by measuring the rate of NADPH consumption,

often through a change in fluorescence or absorbance.

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the

enzyme activity against the inhibitor concentration.

Cellular 2-HG Measurement Assay
This assay quantifies the ability of a compound to reduce the intracellular levels of the

oncometabolite 2-HG in IDH1-mutant cells.

Methodology:

Cell Culture: IDH1-mutant cells (e.g., HT1080 fibrosarcoma cells or primary AML patient

cells) are cultured.

Compound Treatment: Cells are treated with the test compound (GSK864 or ivosidenib) at

various concentrations for a specified period (e.g., 6 days).

Metabolite Extraction: Intracellular metabolites are extracted from the cells.

2-HG Quantification: The concentration of 2-HG is measured using liquid chromatography-

mass spectrometry (LC-MS/MS).
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Data Analysis: The half-maximal effective concentration (EC₅₀) for 2-HG reduction is

determined.

In Vivo Xenograft Model for AML
This model assesses the anti-leukemic activity of the compounds in a living organism.

Start

Transplant IDH1-Mutant
AML Patient Cells into

Immunocompromised Mice (e.g., NSG)

Monitor AML Cell
Engraftment in
Bone Marrow

Treat Mice with Vehicle,
GSK864, or Ivosidenib

Monitor Leukemic Burden
(e.g., percentage of human

CD45+ cells in peripheral blood)

Endpoint Analysis:
- Leukemic Blasts in Bone Marrow

- Spleen Size
- Survival

End

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607869?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Workflow for an in vivo AML xenograft model.

Methodology:

Cell Transplantation: Immunocompromised mice (e.g., NSG mice) are sublethally irradiated

and then transplanted with primary human AML cells carrying an IDH1 mutation.

Engraftment Confirmation: Successful engraftment of AML cells is confirmed, typically by

measuring the percentage of human CD45+ cells in the bone marrow or peripheral blood.

Treatment: Once engraftment is established, mice are treated with the test compound (e.g.,

150 mg/kg GSK864 intraperitoneally) or a vehicle control.

Efficacy Assessment: The anti-leukemic effect is evaluated by monitoring the percentage of

leukemic blasts in the bone marrow and peripheral blood, spleen size, and overall survival of

the mice.

Conclusion
Ivosidenib is a well-established, FDA-approved inhibitor of mutant IDH1 with proven clinical

efficacy in IDH1-mutant AML, both as a monotherapy and in combination with azacitidine.

GSK864 is a potent, allosteric inhibitor of mutant IDH1 that has demonstrated promising

preclinical activity, including the ability to induce differentiation of primary AML cells and reduce

leukemic burden in vivo. While direct comparative data is lacking, the available information

suggests that both compounds effectively target the mutant IDH1 enzyme and its oncogenic

product, 2-HG. Further clinical development of GSK864 or other allosteric inhibitors will be

necessary to determine their potential advantages, if any, over existing therapies like

ivosidenib. The distinct mechanism of allosteric inhibition by GSK864 may offer a different

profile in terms of resistance or efficacy against a broader range of mutations, a hypothesis that

warrants further investigation.

To cite this document: BenchChem. [A Comparative Guide: GSK864 Versus Ivosidenib for
IDH1-Mutant Acute Myeloid Leukemia]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b607869#gsk864-versus-ivosidenib-ag-120-in-idh1-
mutant-aml]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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